2-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
Compound “2-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical entity listed in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” involves specific reaction conditions and reagents. The preparation methods typically include:
Carbonization and Sulfonation: This method involves the carbonization of a suitable precursor followed by sulfonation using agents such as sulfuric acid or chlorosulfonic acid.
Hydrothermal Methods: These methods involve the use of high-temperature and high-pressure conditions to synthesize the compound from its precursors.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The choice of method depends on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions: Compound “2-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Compound “2-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of compound “2-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compound A: Shares structural similarities but differs in functional groups.
Compound B: Similar in molecular weight but has different reactivity.
Compound C: Analogous in chemical structure but varies in biological activity
Uniqueness: Compound “2-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” is unique due to its specific combination of functional groups and reactivity, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
2-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)6(11)8-3-7-4/h2-3H,1H3,(H,7,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNHKGZVJKQTMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C2C(=N1)C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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